Regioisomeric Melting Point: 3-Isomer vs. 2-Isomer
Methyl phenanthrene‑3‑carboxylate exhibits a substantially higher melting point than its 2‑substituted counterpart. The predicted mean melting point for the 3‑isomer is 123.3 °C (MPBPWIN v1.42), whereas the experimentally determined melting point of methyl phenanthrene‑2‑carboxylate is 96–96.5 °C . This >26 °C elevation simplifies purification by recrystallization and improves bench-top handling characteristics.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 123.3 °C (predicted, mean of weighted MP) |
| Comparator Or Baseline | Methyl phenanthrene-2-carboxylate: 96–96.5 °C (experimental) |
| Quantified Difference | Δ ≈ +26.8 °C (3‑isomer higher) |
| Conditions | Predicted via MPBPWIN v1.42; experimental melting point for the 2‑isomer sourced from chemical database entries. |
Why This Matters
A higher melting point enables more robust solid‑phase handling, reduces the likelihood of oiling out during work‑up, and supports more reproducible crystallization, which is critical for kilogram‑scale campaigns and X‑ray quality crystal growth.
